molecular formula C12H13NO4 B1408997 Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 1038478-74-8

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No. B1408997
CAS RN: 1038478-74-8
M. Wt: 235.24 g/mol
InChI Key: RCLOKMYOGYETHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a derivative of benzoxazine . It’s important to note that the specific compound you’re asking about might not have extensive research available, but related compounds such as “Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” include a molecular weight of 235.24, a predicted boiling point of 466.0±45.0 °C, a predicted density of 1.242±0.06 g/cm3, and a predicted pKa of -1.09±0.20 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the biological activities of indole derivatives , it can be inferred that this compound may have potential therapeutic effects in various disease conditions.

properties

IUPAC Name

ethyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-9-10(6-8)17-7-11(14)13(9)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLOKMYOGYETHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 3
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.